A Comprehensive Technical Guide to 2-Cyano-6-hydroxypyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to 2-Cyano-6-hydroxypyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract: This guide provides an in-depth analysis of 2-Cyano-6-hydroxypyridine, a pivotal heterocyclic building block in synthetic and medicinal chemistry. We will explore its fundamental chemical identifiers, physicochemical properties, and key synthetic routes. The document emphasizes the compound's dual reactivity, stemming from its strategically positioned cyano and hydroxyl functional groups, which makes it a versatile intermediate for constructing complex molecular architectures. Furthermore, we delve into its applications, particularly its role as a scaffold in the development of novel therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.
Core Chemical Identity and Physicochemical Properties
2-Cyano-6-hydroxypyridine is a disubstituted pyridine derivative. It exists in tautomeric equilibrium with its corresponding pyridone form, 6-oxo-1,6-dihydropyridine-2-carbonitrile. For clarity in nomenclature and database searching, understanding its various identifiers is crucial.
Key Identifiers
The primary identifiers for 2-Cyano-6-hydroxypyridine are summarized below, providing a standardized basis for its reference in research and procurement.
| Identifier | Value | Source |
| CAS Number | 89324-17-4 | [1][2] |
| Molecular Formula | C₆H₄N₂O | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Synonyms | 6-Hydroxypicolinonitrile, 6-Hydroxy-2-pyridinecarbonitrile | N/A |
| InChI | InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | [3] |
| InChIKey | DYUMBFTYRJMAFK-UHFFFAOYSA-N | [3] |
| SMILES | N#Cc1cccc(O)n1 | N/A |
Physicochemical Characteristics
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. 2-Cyano-6-hydroxypyridine is typically a solid at room temperature.[1]
| Property | Value | Source |
| Appearance | Light brown solid | [1] |
| Boiling Point | 352°C | [1] |
| Density | 1.27 g/cm³ | [1] |
| Flash Point | 167°C | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Chemical Reactivity
The utility of 2-Cyano-6-hydroxypyridine in multi-step synthesis is predicated on both its efficient preparation and its predictable, versatile reactivity.
Synthetic Pathways
The synthesis of cyanopyridines can be achieved through various methods, including the direct cyanation of pyridine rings or the construction of the ring from acyclic precursors.[4] A common conceptual approach involves the reaction of a suitable precursor, such as a substituted uracil, with a source of the cyano group, like cyanoacetamide, under basic conditions.[5]
Caption: Conceptual workflow for the synthesis of 2-Cyano-6-hydroxypyridine.
This process is advantageous as it often utilizes readily available starting materials. The initial product is typically the sodium salt of the target molecule, which can then be neutralized in an acidic workup to yield the final 2-Cyano-6-hydroxypyridine.[5]
Core Reactivity
The synthetic value of 2-Cyano-6-hydroxypyridine stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, enabling the design of complex and divergent synthetic routes.[6]
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Hydroxyl Group (-OH): This group can readily undergo O-alkylation or O-acylation reactions, allowing for the introduction of a wide variety of substituents.[6] This is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
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Cyano Group (-C≡N): The nitrile is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid or amide.
-
Reduced to a primary amine.
-
Converted into other nitrogen-containing heterocycles, such as tetrazoles.[6]
-
Caption: Dual reactivity map of 2-Cyano-6-hydroxypyridine.
Applications in Medicinal Chemistry and Drug Discovery
Heterocyclic compounds, particularly pyridines and pyridones, are foundational scaffolds in modern pharmaceuticals.[7] The 2-cyano-6-hydroxypyridine motif is a valuable starting point for generating libraries of compounds for biological screening.
The strategic placement of a hydrogen bond donor/acceptor (the hydroxyl/pyridone) and a versatile chemical handle (the cyano group) makes it an attractive core for targeting a range of biological systems. For instance, cyanopyridine derivatives are crucial intermediates in synthesizing compounds with potential antimicrobial and anticancer activities.[7][8] The pyridine scaffold itself is present in over 50 FDA-approved drugs.[7]
While specific drugs derived directly from 2-Cyano-6-hydroxypyridine are not prominently documented in the initial search, its isomers and related structures are key to important therapeutic candidates. For example, derivatives of cyanopyridines have been explored as potent and selective androgen receptor (AR) antagonists for topical treatments.[9] Furthermore, hydroxypyridone structures are well-known for their metal-chelating properties, leading to their investigation as inhibitors for metalloenzymes, a critical target class in drug discovery.[10]
Illustrative Experimental Protocol: O-Alkylation
To illustrate the practical utility of this compound, the following section details a generalized, step-by-step protocol for a standard O-alkylation reaction. This procedure is foundational for diversifying the core structure for SAR studies.
Objective: To synthesize a 2-Cyano-6-alkoxypyridine derivative.
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Cyano-6-hydroxypyridine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, 1.5 eq) to the mixture. Stir for 15-30 minutes at room temperature to facilitate the deprotonation of the hydroxyl group, forming the corresponding alkoxide. Causality: The base is crucial for activating the hydroxyl group, making it a more potent nucleophile to attack the alkyl halide.
-
Alkylating Agent Addition: Slowly add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) until completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: Comparing the reaction mixture spot on TLC to the starting material spot indicates conversion. The disappearance of the starting material signifies reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 2-Cyano-6-alkoxypyridine.
Safety and Handling
Proper handling of all chemicals is paramount for laboratory safety. While a specific, detailed safety data sheet for 2-Cyano-6-hydroxypyridine was not found, data from closely related cyanohydroxypyridine isomers provides essential guidance.
-
Hazard Classification: Isomers are often classified as harmful if swallowed, and may cause skin and serious eye irritation.[11]
-
Precautionary Measures:
-
First Aid:
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[13] Rinse mouth.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
-
Skin Contact: Wash with plenty of soap and water.[14]
-
-
Handling and Storage:
Conclusion
2-Cyano-6-hydroxypyridine is a high-value chemical intermediate whose importance is derived from its structural simplicity and functional group versatility. Its accessible synthesis and the orthogonal reactivity of the cyano and hydroxyl moieties provide a robust platform for the creation of diverse chemical libraries. For researchers in medicinal chemistry and drug discovery, this compound represents a strategic starting point for developing novel therapeutics targeting a wide array of biological pathways. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
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